molecular formula C13H10O B1484627 Xanthene-d2 CAS No. 24624-32-6

Xanthene-d2

Cat. No.: B1484627
CAS No.: 24624-32-6
M. Wt: 184.23 g/mol
InChI Key: GJCOSYZMQJWQCA-WQPYEJCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Xanthene-d2 is a useful research compound. Its molecular formula is C13H10O and its molecular weight is 184.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescence Microscopy and Imaging

Fluorescent Ligands for Dopamine Receptors
Xanthene-d2 is utilized in the development of fluorescent ligands targeting dopamine D2 and D3 receptors. These receptors are crucial in treating neurological disorders such as Parkinson's disease and schizophrenia. Research has demonstrated that xanthene derivatives can maintain high binding affinities while being used as fluorophores in live-cell imaging techniques like total internal reflection fluorescence microscopy (TIRF) and NanoBRET assays. The ability of these ligands to visualize receptor activity in real-time significantly enhances drug discovery efforts aimed at treating psychiatric disorders .

Photothermal Therapy

NIR-II Xanthene Dyes for Antibacterial Applications
Recent advancements have introduced this compound derivatives capable of operating in the near-infrared (NIR-II) therapeutic window. These compounds exhibit strong photothermal conversion abilities, making them effective for broad-spectrum sterilization against bacterial infections. For instance, one study highlighted a specific xanthene derivative that achieved over 99% antibacterial efficacy against both Gram-positive and Gram-negative bacteria, promoting wound healing in infected mice models. This application is particularly relevant given the rising concerns over antibiotic resistance .

Bioactive Compounds in Pharmaceutical Research

Therapeutic Potential of Xanthene Derivatives
Xanthene and its derivatives, including this compound, have been studied extensively for their diverse biological activities. They exhibit anti-bacterial, anti-fungal, anti-cancer, and anti-inflammatory properties, making them valuable candidates for pharmaceutical development. The structure-activity relationship (SAR) studies indicate that modifications to the xanthene core can enhance its therapeutic effects against diseases such as diabetes and Alzheimer's disease . The ongoing research into these compounds aims to unlock new treatments and improve existing therapies.

Kinetic Studies and Mechanistic Insights

Kinetic Isotope Effects
this compound has been employed in kinetic studies to understand reaction mechanisms better. For example, its use in hydrogen atom transfer (HAT) reactions has provided insights into the rate-determining steps involved in C-H bond activation reactions. Such studies are essential for developing new catalysts and understanding fundamental chemical processes .

Summary Table of Applications

Application Area Description Key Findings
Fluorescence MicroscopyDevelopment of ligands for dopamine receptorsHigh binding affinity; effective in live-cell imaging
Photothermal TherapyNIR-II dyes for antibacterial applicationsOver 99% efficacy against bacteria; promotes wound healing
Bioactive CompoundsAnti-cancer, anti-inflammatory propertiesDiverse therapeutic potential; ongoing research into SAR
Kinetic StudiesUnderstanding reaction mechanisms through isotope effectsInsights into HAT reactions; significant KIE values observed

Q & A

Basic Research Questions

Q. How do the spectral properties of Xanthene-d2 differ from its non-deuterated counterpart, and what experimental methods validate these differences?

this compound exhibits distinct absorption spectra due to deuterium substitution, as shown in comparative UV-Vis studies. For example, absorption peaks shift due to altered vibrational modes, with data typically collected using spectrophotometers calibrated for deuterated compounds. Researchers should ensure baseline corrections and control for solvent effects when interpreting spectral differences .

Q. What are the standard protocols for synthesizing this compound, and how can isotopic purity be verified?

Synthesis often involves deuterated reagents (e.g., D₂O or deuterated acids) in a controlled environment to minimize proton exchange. Isotopic purity is confirmed via mass spectrometry or NMR, comparing peaks to reference spectra. For reproducibility, document reaction conditions (temperature, pH) and use internal standards .

Q. How should researchers design kinetic studies to compare hydrogen/deuterium abstraction rates in this compound?

Use stopped-flow techniques or time-resolved spectroscopy to monitor reaction progress. Control variables such as substrate concentration, temperature, and solvent polarity. Linear plots of observed rate constants (k_obs) vs. concentration validate pseudo-first-order kinetics, as demonstrated in manganese-oxo complex studies .

Advanced Research Questions

Q. How do kinetic isotope effects (KIE) for this compound vary under different catalytic conditions, and what mechanistic insights do they provide?

KIE values (e.g., 8.0 for xanthene vs. 6.6 for DHA-d4 in Mn-mediated reactions) reveal transition-state dynamics. High KIE (>2) suggests a hydrogen atom transfer (HAT) mechanism, while lower values may indicate tunneling or secondary isotope effects. Use Eyring plots and isotopic labeling to differentiate pathways .

Q. What statistical methods resolve contradictions in reported reaction rates for this compound across studies?

Apply error analysis (e.g., standard deviation, confidence intervals) to raw data. For conflicting results, compare experimental conditions (e.g., solvent, catalyst loading) and use meta-analysis tools like ANOVA or t-tests. Cross-reference primary literature to identify overlooked variables (e.g., trace moisture in deuterated solvents) .

Q. How can computational modeling complement experimental data on this compound’s reactivity?

Density functional theory (DFT) simulations predict bond dissociation energies (BDEs) and transition states. Validate models by aligning calculated KIEs with experimental values. Open-source tools like ORCA or Gaussian are recommended for reproducibility .

Q. Methodological Guidance

Q. What strategies ensure robust data collection in studies involving deuterated compounds like this compound?

  • Calibration: Use deuterated solvent blanks to correct baselines.
  • Replication: Conduct triplicate trials and include negative controls.
  • Documentation: Maintain lab notebooks with raw data, instrument settings, and environmental conditions .

Q. How should researchers address gaps in the literature on this compound’s photophysical properties?

Perform systematic reviews using databases like SciFinder or PubMed. Prioritize peer-reviewed journals and cross-check findings with primary data (e.g., crystallographic databases). Formulate hypotheses based on analogous deuterated aromatic systems .

Q. What ethical and procedural standards apply when publishing this compound research?

Disclose synthetic protocols fully, including side reactions and yields. Adhere to IUPAC nomenclature for deuterated compounds and cite all primary data sources. Use plagiarism-checking tools to ensure originality .

Q. Data Presentation and Analysis

Q. How should kinetic data for this compound reactions be visualized to highlight isotopic effects?

Use Arrhenius or Hammett plots to correlate rate constants with temperature or substituent effects. Include error bars representing 95% confidence intervals. For clarity, overlay deuterated and non-deuterated datasets, as in Figure S9 of Gao & Groves (2017) .

Properties

CAS No.

24624-32-6

Molecular Formula

C13H10O

Molecular Weight

184.23 g/mol

IUPAC Name

1,2-dideuterio-9H-xanthene

InChI

InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2/i1D,5D

InChI Key

GJCOSYZMQJWQCA-WQPYEJCJSA-N

SMILES

C1C2=CC=CC=C2OC3=CC=CC=C31

Isomeric SMILES

[2H]C1=CC=C2C(=C1[2H])CC3=CC=CC=C3O2

Canonical SMILES

C1C2=CC=CC=C2OC3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Rhodamine B aniline lactam, rhodamine B-p-chloroanilino lactam, 3-diethylamino-7-dibenzylaminofluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino)fluoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)-fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran, 3-dipentylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-p-tolyl)amino-6-methyl-7-anilinofluoran, and so on.
[Compound]
Name
Rhodamine B aniline lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
rhodamine B-p-chloroanilino lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-dipentylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-diethylamino-7-dibenzylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
3-diethylamino-7-(3,4-dichloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Synthesis routes and methods II

Procedure details

Rhodamin B anilinolactam, Rhodamin B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylaminofluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino)-fluoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl)tolylamino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl)tolylamino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl)propylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl)isoamylamino-6-methyl-7-anilinofluoran, 3-(N-methyl)cyclohexylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl)tetrahydrofurylamino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamin B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-(N-ethyl)tolylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-(N-ethyl)tolylamino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-methyl)propylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-ethyl)isoamylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-methyl)cyclohexylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
3-(N-ethyl)tetrahydrofurylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
Rhodamin B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
3-diethylamino-7-dibenzylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-7-(3,4-dichloroanilino)-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19

Synthesis routes and methods III

Procedure details

Rhodamin B anilinolactam, Rhodamin B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylaminofluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-phenoxyfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino)fluoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)amino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamin B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Rhodamin B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-diethylamino-7-dibenzylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
3-diethylamino-7-phenoxyfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-7-(3,4-dichloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

Synthesis routes and methods IV

Procedure details

Rhodamine B anilinolactam, Rhodamine B-p-chloroanilinolactam, 3-diethylamino-7-dibenzylamino-fluoran, 3-diethylamino-7-octylaminofluoran, 3-diethylamino-7-phenylfluoran, 3-diethylamino-7-chlorofluoran, 3-diethylamino-6-chloro-7-methylfluoran, 3-diethylamino-7-(3,4-dichloroanilino).=uoran, 3-diethylamino-7-(2-chloroanilino)fluoran, 3-diethylamino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran, 3-piperidino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran, 3-diethylamino-7-(4-nitroanilino)fluoran, 3-dibutylamino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran, 3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran, 3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran, etc.
[Compound]
Name
Rhodamine B anilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-(N-ethyl-N-tolyl)amino-6-methyl-7-phenethylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
3-diethylamino-7-(4-nitroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
3-dibutylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
3-(N-methyl-N-propyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
3-(N-ethyl-N-isoamyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
3-(N-methyl-N-cyclohexyl)amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-(N-ethyl-N-tetrahydrofuryl)-amino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
Rhodamine B-p-chloroanilinolactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
3-diethylamino-7-dibenzylamino-fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Name
3-diethylamino-7-octylaminofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
3-diethylamino-7-phenylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
[Compound]
Name
3-diethylamino-6-chloro-7-methylfluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 16
[Compound]
Name
3-diethylamino-7-(2-chloroanilino)fluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
[Compound]
Name
3-diethylamino-6-methyl-7-anilinofluoran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.